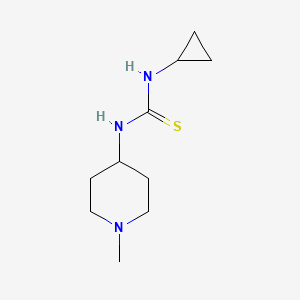
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide, also known as N-(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide, is a chemical compound with a molecular formula of C16H19ClN2O3. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide involves the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a secondary messenger that plays a role in various physiological processes. By inhibiting PDE5, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide increases cGMP levels, which can lead to vasodilation, smooth muscle relaxation, and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide are primarily due to its inhibition of PDE5. This inhibition can lead to vasodilation, which can improve blood flow and reduce blood pressure. It can also lead to smooth muscle relaxation, which can have various effects on the body. In addition, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has several advantages for lab experiments. It is a highly specific inhibitor of PDE5, which makes it useful for studying the effects of PDE5 inhibition on various physiological processes. It is also relatively easy to synthesize and has a high purity yield. However, there are also limitations to its use. It is a relatively expensive compound, which can limit its use in some experiments. In addition, its effects on other PDE isoforms are not well understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. One area of research is the development of new PDE5 inhibitors with improved specificity and efficacy. Another area of research is the study of the effects of PDE5 inhibition on various physiological processes, such as cardiovascular function and cancer growth. Additionally, the use of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide in combination with other compounds may lead to new therapeutic approaches for various diseases.
Synthesemethoden
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-nitroaniline with cyclohexanone to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide. The product is then treated with acetic anhydride to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. The synthesis method has been optimized to yield a high purity product with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which can have a variety of physiological effects.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKALDPZLMVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)





![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)